molecular formula C10H6BrClO2S B13652975 4-Bromonaphthalene-2-sulfonyl chloride

4-Bromonaphthalene-2-sulfonyl chloride

Cat. No.: B13652975
M. Wt: 305.58 g/mol
InChI Key: YBXDEAZNJODOSD-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C10H6BrClO2S. It is a derivative of naphthalene, where a bromine atom is attached to the fourth position and a sulfonyl chloride group is attached to the second position of the naphthalene ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 4-bromonaphthalene. One common method is the reaction of 4-bromonaphthalene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thioesters.

Scientific Research Applications

4-Bromonaphthalene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromonaphthalene-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new covalent bonds. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

    4-Chloronaphthalene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

    4-Fluoronaphthalene-2-sulfonyl chloride: Similar structure but with a fluorine atom instead of bromine.

    4-Iodonaphthalene-2-sulfonyl chloride: Similar structure but with an iodine atom instead of bromine.

Comparison: 4-Bromonaphthalene-2-sulfonyl chloride is unique due to the presence of the bromine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The bromine atom can also affect the physical properties such as melting point and solubility compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C10H6BrClO2S

Molecular Weight

305.58 g/mol

IUPAC Name

4-bromonaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C10H6BrClO2S/c11-10-6-8(15(12,13)14)5-7-3-1-2-4-9(7)10/h1-6H

InChI Key

YBXDEAZNJODOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)S(=O)(=O)Cl

Origin of Product

United States

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